Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)nicotinate
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Overview
Description
Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)nicotinate is a complex organic compound that has garnered interest in various fields of scientific research This compound is notable for its unique structure, which includes a boronate ester and a trifluoromethyl group attached to a nicotinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)nicotinate typically involves multiple steps:
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Formation of the Boronate Ester: : The initial step often involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a suitable halogenated precursor under palladium-catalyzed conditions. This step forms the boronate ester intermediate.
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Coupling with Nicotinate: : The boronate ester is then coupled with ethyl 2-bromo-5-(trifluoromethyl)nicotinate using Suzuki-Miyaura cross-coupling reaction. This reaction is facilitated by a palladium catalyst and a base, typically potassium carbonate, in an organic solvent like tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
Scaling Up Reactions: Using larger reactors and continuous flow systems to handle increased volumes.
Purification Techniques: Employing advanced purification methods such as column chromatography, recrystallization, and high-performance liquid chromatography (HPLC) to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)nicotinate can undergo various chemical reactions, including:
Oxidation: The boronate ester can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: The nitro group in the nicotinate moiety can be reduced to an amine under suitable conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although these are less common due to the stability of the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Strong nucleophiles such as organolithium or Grignard reagents can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronate ester typically yields boronic acids, while reduction of the nitro group results in the corresponding amine.
Scientific Research Applications
Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)nicotinate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules via cross-coupling reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, including polymers and electronic materials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets. The boronate ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and sensor applications. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, which can improve its bioavailability and efficacy in biological systems.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(trifluoromethyl)nicotinate: Lacks the boronate ester group, making it less versatile in cross-coupling reactions.
5-Bromo-2-(trifluoromethyl)nicotinate: Contains a bromine atom instead of the boronate ester, which affects its reactivity and applications.
Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate:
Uniqueness
Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)nicotinate is unique due to the combination of the boronate ester and trifluoromethyl groups. This combination provides a balance of reactivity and stability, making it a valuable compound in both synthetic and applied chemistry.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and how it compares to similar compounds
Properties
IUPAC Name |
ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BF3NO4/c1-6-22-12(21)10-7-9(8-20-11(10)15(17,18)19)16-23-13(2,3)14(4,5)24-16/h7-8H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSSSYBTLULNTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C(F)(F)F)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BF3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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